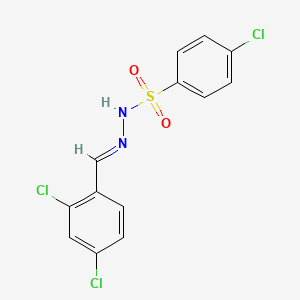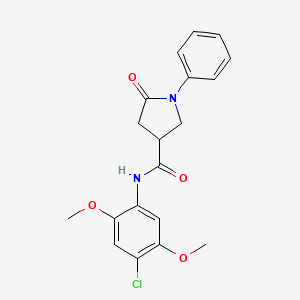
4-chloro-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-chloro-N’-(2,4-dichlorobenzylidene)benzenesulfonohydrazide” is a complex organic molecule. It contains a benzenesulfonohydrazide group, which is a common functional group in organic chemistry. This group consists of a benzene ring (a hexagonal ring of carbon atoms) attached to a sulfonohydrazide group (a sulfur atom bonded to two nitrogen atoms). The molecule also contains several chlorine atoms, which could affect its reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the benzene rings and the electronegative chlorine and sulfur atoms. These could create areas of positive and negative charge within the molecule, affecting its shape and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the benzene rings could make it relatively stable, while the chlorine atoms could make it more reactive. Its solubility, melting point, boiling point, and other physical properties would depend on the exact arrangement of atoms within the molecule .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Analysis
The scientific research applications of 4-chloro-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide mainly focus on its crystal structure and the analysis of its properties. Studies have investigated the crystal structures of this compound and its derivatives to understand the effect of substituents on structural parameters. The Hirshfeld surface analysis of these compounds reveals insights into the interactions within the crystal structure, highlighting the significance of H⋯H contacts and O⋯H/H⋯O contacts in determining the molecular arrangement and stability (Salian, Foro, & Gowda, 2018). Another study extends this analysis to ortho- and para-methyl-substituted derivatives, further exploring the influence of substitution on the compounds' structural and supramolecular features (Salian, Foro, & Gowda, 2018).
Sensor Development for Heavy Metal Ions
A significant application of derivatives of this compound is in the development of sensors for heavy metal ions. Specifically, a study describes the synthesis of these derivatives and their application in creating a sensitive and selective sensor for manganese ions (Mn2+). This work demonstrates the potential of these compounds in environmental monitoring and the detection of heavy metals in various samples, showcasing their utility in developing electrochemical sensors (Asiri, Hussain, Arshad, & Rahman, 2018).
Environmental Impact of Chlorinated Benzenes
While not directly related to the specific compound , research on the environmental impact of chlorinated benzenes provides context for understanding the broader class of chemicals to which this compound belongs. Studies on chlorinated benzenes discuss their persistence, toxicity, and accumulation in the environment and food chain, emphasizing the need for careful management and disposal of these substances to mitigate their environmental impact (Morita, 1977).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on this compound would depend on its properties and potential applications. If it has interesting reactivity, it could be studied for use in chemical synthesis. If it has biological activity, it could be studied for use in medicine. More research is needed to determine the potential uses for this compound .
Eigenschaften
IUPAC Name |
4-chloro-N-[(E)-(2,4-dichlorophenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O2S/c14-10-3-5-12(6-4-10)21(19,20)18-17-8-9-1-2-11(15)7-13(9)16/h1-8,18H/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLXUOPCVDFKRN-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5575834.png)
![1-(3-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5575846.png)
![4-methyl-2-{3-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5575847.png)
![6-[[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one](/img/structure/B5575864.png)

![N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]pyrazine-2-carboxamide](/img/structure/B5575873.png)
![N-(2-methoxy-5-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5575874.png)
![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]piperidin-4-ol](/img/structure/B5575883.png)
![N-[1-(3,5-difluorobenzyl)-4-piperidinyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5575896.png)
![4-({[(4-hydroxy-5,8-dimethylquinolin-2-yl)methyl]amino}methyl)-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5575907.png)
![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5575908.png)
![N'-[(E)-[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE](/img/structure/B5575922.png)
![2-benzyl-N-1,9-dioxaspiro[5.5]undec-4-yl-1,3-thiazole-4-carboxamide](/img/structure/B5575931.png)
![1-tert-butyl-4-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5575938.png)
